N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide

Description

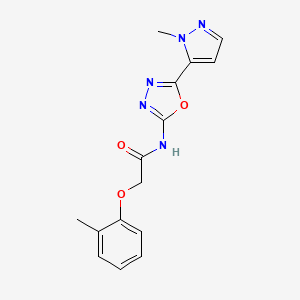

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1-methylpyrazole moiety. The acetamide group at position 2 of the oxadiazole ring is further functionalized with an o-tolyloxy (2-methylphenoxy) substituent.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-10-5-3-4-6-12(10)22-9-13(21)17-15-19-18-14(23-15)11-7-8-16-20(11)2/h3-8H,9H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCXNFOKGIWQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Formation of the oxadiazole ring: This can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative.

Coupling of the pyrazole and oxadiazole rings: This step involves the formation of a bond between the two heterocyclic rings.

Introduction of the acetamide group: This can be done by reacting the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

Reduction: Reduction reactions could potentially modify the oxadiazole ring.

Substitution: Various substitution reactions can occur, especially at the aromatic ring and the acetamide group.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide may have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Oxadiazole vs.

- Substituent Diversity : The o-tolyloxy group in the target compound may enhance lipophilicity compared to polar substituents (e.g., nitro groups in compound 8v ), influencing bioavailability.

- Sulfur vs. Oxygen Linkages : Sulfanyl (-S-) bridges in compounds contrast with the oxygen-based ether linkage (o-tolyloxy) in the target compound, which may affect metabolic stability .

Table 2: Bioactivity Profiles of Related Compounds

Key Insights :

- Receptor Specificity: Pyridazinone-acetamide hybrids (e.g., FPR2 agonists ) demonstrate receptor subtype selectivity, highlighting the importance of core heterocycle choice in modulating biological targets.

Biological Activity

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrazole moiety : Contributes to various biological activities.

- Oxadiazole ring : Known for its role in enhancing pharmacological properties.

- Tolyl ether : May influence lipophilicity and membrane permeability.

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.29 g/mol |

| LogP | 3.061 |

| Density | 1.26 g/cm³ |

| Melting Point | Not available |

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that compounds with oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrazole showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study : In vitro studies on similar pyrazole derivatives revealed IC50 values ranging from 10 to 30 µM against A549 lung cancer cells, suggesting a promising therapeutic index for further development.

Anti-inflammatory Activity

The compound's anti-inflammatory potential is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. A recent study highlighted that related compounds exhibited selective COX-II inhibition with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings :

- Compound PYZ3 demonstrated an IC50 of 0.011 μM against COX-II, indicating superior potency compared to Celecoxib (IC50 = 0.4 μM) .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammatory processes.

- Induction of Apoptosis : It triggers programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : The compound affects the progression of the cell cycle, particularly in tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.